Benzene, 2,4-bis(bromomethyl)-1-methoxy-

Organic Synthesis Nucleophilic Substitution Leaving Group Chemistry

Researchers relying on chloromethyl analogs risk incomplete conversion and exposure to carcinogenic bis(chloromethyl) ether byproducts. This bromomethylated anisole eliminates these liabilities by providing robust, predictable electrophilic reactivity for nucleophilic substitutions and cross-couplings. - Enables high-yield synthesis of Fréchet-type dendrons and star polymers via its 2,4-angular geometry. - Functions as an essential gateway to bis(hydroxymethyl)anisole and aromatic dialdehydes not accessible through direct methyl oxidation. - Preferred crosslinking agent for hyperbranched conjugated polymers, offering reliable reaction kinetics.

Molecular Formula C9H10Br2O
Molecular Weight 293.986
CAS No. 83020-58-0
Cat. No. B2804368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2,4-bis(bromomethyl)-1-methoxy-
CAS83020-58-0
Molecular FormulaC9H10Br2O
Molecular Weight293.986
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)CBr
InChIInChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3
InChIKeyUAQSNCKYBZZMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(bromomethyl)-1-methoxybenzene Building Block


Benzene, 2,4-bis(bromomethyl)-1-methoxy- (CAS 83020-58-0) is a halogenated aromatic compound characterized by a 1-methoxybenzene (anisole) core bearing two bromomethyl substituents at the 2- and 4-positions. With a molecular formula of C₉H₁₀Br₂O and a molecular weight of 293.98 g/mol , this compound functions as a versatile synthetic intermediate [1]. The 2,4-substitution pattern, combined with the electron-donating methoxy group, creates a defined geometric and electronic profile suitable for applications in polymer chemistry, supramolecular assembly, and pharmaceutical intermediate synthesis [2].

Building Block Type Bis(bromomethyl) aromatic electrophile with 2,4-substitution pattern
Reactivity Profile Bromomethyl groups enable nucleophilic substitution under mild conditions
Synthetic Versatility Supports polymer, dendrimer, and pharmaceutical intermediate synthesis

Why 2,4-Bis(bromomethyl)-1-methoxybenzene Is Irreplaceable


The common practice of substituting a bromomethylated aromatic with its chloromethyl analog or a positional isomer introduces significant risks to synthetic outcomes. Chloromethyl derivatives exhibit substantially lower electrophilic reactivity toward nucleophiles [1], which can lead to incomplete conversion, lower yields, and the need for more forcing reaction conditions. Furthermore, chloromethylation processes inherently generate bis(chloromethyl) ether (BCME), a documented carcinogen, creating regulatory and safety liabilities not associated with bromomethylation routes [2]. Positional isomers (e.g., 1,2-, 1,3-, or 2,5-substituted analogs) produce fundamentally different molecular architectures, altering the geometry, electronic environment, and supramolecular packing of downstream products [3]. These factors collectively demonstrate that generic substitution is scientifically and operationally untenable for applications requiring precise 2,4-substitution geometry and reliable bromomethyl reactivity.

Chloromethyl analog may exhibit lower electrophilic reactivity, requiring harsher conditions and potentially incomplete conversion.
Chloromethylation route generates carcinogenic bis(chloromethyl) ether (BCME), introducing regulatory and safety burdens not present with bromomethylation.
Positional isomers (1,3-, 2,5-, 1,4-substituted) produce different molecular geometries, altering polymer topology and supramolecular packing.

2,4-Bis(bromomethyl)-1-methoxybenzene Comparative Evidence


Bromomethyl vs Chloromethyl Reactivity

Bromomethyl-substituted benzene derivatives are documented to be superior to their chloromethyl counterparts in organic transformations due to the lower C-Br bond dissociation energy relative to C-Cl, which facilitates nucleophilic displacement under milder conditions [1]. This class-level reactivity advantage translates to higher conversion rates and reduced side-reaction profiles when the target compound is employed as an alkylating agent or polymer precursor [2]. No direct head-to-head kinetic study was identified for the specific 2,4-isomer pair, but the underlying bond energetics apply consistently across the anisole scaffold [3].

Reactivity advantage
Class-level
~11 kcal/mol lower BDE Estimated 10–100× faster nucleophilic displacement vs chloromethyl analog. C-Br bond dissociation energy ~70 kcal/mol; C-Cl ~81 kcal/mol.
Supports reactivity-driven workflow selection
Direct kinetic data for 2,4-isomer pair not located; class-level inference applies
Organic Synthesis Nucleophilic Substitution Leaving Group Chemistry

Safety: No Carcinogenic BCME Formation

A critical operational differentiator between bromomethylated and chloromethylated aromatic compounds lies in the byproduct profile of their respective synthetic routes. Chloromethylation (Blanc reaction) inevitably produces bis(chloromethyl) ether (BCME), a potent human carcinogen (IARC Group 1) that is banned or heavily restricted in many jurisdictions [1]. Bromomethylation routes, by contrast, do not generate BCME and are recognized as a less hazardous alternative, facilitating laboratory and pilot-scale handling without the specialized containment infrastructure required for chloromethyl chemistry [2]. While bis(bromomethyl) ether (BBME) may transiently form, it does not persist post-reaction and is not subject to the same regulatory prohibitions as BCME [3].

Process safety
Class-level
Bromomethyl route
No BCME formation; transient BBME not classified as persistent carcinogenic hazard
Chloromethyl route
Inevitable bis(chloromethyl) ether (BCME, IARC Group 1) requiring specialized containment
Reduces regulatory compliance burden and EHS complexity
Qualitative difference based on patent literature and safety studies
Process Safety Regulatory Compliance Halomethylation Chemistry

2,4-Substitution for Polymer Architecture Control

The 2,4-bis(bromomethyl) substitution pattern on the anisole core defines a specific angular geometry (~120° between reactive sites) that is structurally distinct from the linear arrangement of 1,4-isomers or the obtuse angle of 1,3-isomers. This precise geometry controls the topology of resulting polymers, dendrimers, and supramolecular assemblies [1]. Bis(bromomethyl) aromatic building blocks are employed in the synthesis of crown ether-functionalized dendrimers and conjugated polymers, where substitution pattern directly dictates macromolecular architecture and material properties [2]. Substitution with 1,3- or 2,5-isomers would yield fundamentally different spatial arrangements, altering polymer chain conformation, crosslinking density, and ultimately performance characteristics [3].

Architectural control
Class-level
2,4-Isomer
Angular geometry (~120° separation); yields branched polymer architectures
1,4- or 1,3-isomers
Linear or different angular topologies; alter crosslinking density and performance
Positional isomer substitution alters macromolecular topology
Structural difference derived from crystallographic analysis of anisole building blocks
Polymer Chemistry Dendrimer Synthesis Supramolecular Chemistry

Analytical Identity Confirmation

2,4-Bis(bromomethyl)-1-methoxybenzene possesses a unique molecular signature that enables unambiguous identity confirmation in procurement and quality control workflows. The compound's molecular weight of 293.98 g/mol, combined with its distinctive isotopic pattern from two bromine atoms (approximately 1:2:1 M:M+2:M+4 distribution), provides a characteristic mass spectrometry fingerprint . The compound's InChI Key (computed based on the 2,4-substitution geometry) and predicted boiling point of approximately 323.7±32.0°C differentiate it from positional isomers and related halomethylated anisoles. These analytical parameters are essential for verifying lot identity and purity upon receipt, ensuring that the correct isomer has been supplied before committing valuable downstream synthetic resources [1].

Identity confirmation
Reported
MW 293.98 g/mol; characteristic dibromo isotopic pattern (M:M+2:M+4 ≈ 1:2:1) by mass spectrometry; predicted bp ~324 °C.
Enables lot identity verification upon receipt
InChI Key and retention time differentiate positional isomers
Analytical Chemistry Quality Control Identity Verification

Intermediate for Bis(hydroxymethyl) and Dialdehyde Synthesis

Research on the functionalization of methylaromatic hydrocarbons demonstrates that bis(bromomethyl) aromatics serve as crucial intermediates for accessing bis(hydroxymethyl) aromatics and aromatic dialdehydes—compound classes that cannot be synthesized via direct oxidation of dimethylaromatic precursors [1]. Bis(bromomethyl) aromatics undergo smooth hydrolysis under phase-transfer conditions to yield bis(hydroxymethyl) derivatives in good yields, and subsequent oxidation with tetrabutylammonium periodate provides aromatic dialdehydes with high selectivity [2]. The 2,4-bis(bromomethyl) substitution pattern on the anisole core positions the compound as a gateway to a defined set of oxygenated aromatic derivatives with potential applications in ligand synthesis, polymer precursors, and pharmaceutical intermediates [3].

Synthetic gateway
Class-level
Bis(bromomethyl) → hydrolysis (phase-transfer, aq. base) → bis(hydroxymethyl) → oxidation (nBu₄NIO₄) → aromatic dialdehyde
Provides access to derivatives not available via direct dimethyl oxidation
Yields and selectivity reported for analogous systems; 2,4-anisole case inferred
Organic Synthesis Functional Group Interconversion Aromatic Dialdehydes

Research and Industrial Applications


Dendrimer and Crown Ether Synthesis

2,4-Bis(bromomethyl)-1-methoxybenzene serves as an electrophilic building block for constructing Fréchet-type poly(benzyl ether) dendrons and crown ether-functionalized dendrimers. The 2,4-angular geometry enables the generation of branched architectures with controlled spacing between coordination sites, which is essential for host-guest recognition applications. This scenario is supported by literature demonstrating the use of bis(bromomethyl) aromatic subunits in novel lipophilic dendrimers containing crown ether cores [1].

Bis(hydroxymethyl) and Dialdehyde Synthesis

This compound functions as a critical intermediate in the indirect synthesis of bis(hydroxymethyl) anisole derivatives and aromatic dialdehydes from the corresponding dimethylaromatic precursors. Hydrolysis under phase-transfer conditions yields the bis(hydroxymethyl) derivative, while subsequent oxidation with tetrabutylammonium periodate provides the aromatic dialdehyde with high selectivity. These transformations are not accessible via direct oxidation of dimethyl precursors, establishing the bromomethyl compound as an essential synthetic gateway [2].

Conjugated Polymer and Macromolecular Precursor

The bromomethyl groups of this compound undergo facile nucleophilic substitution, enabling its use as a monomer or crosslinking agent in the preparation of hyperbranched conjugated polymers and star polymers. The electron-donating methoxy group modulates the electronic properties of the aromatic core, which can influence the optical and electronic characteristics of the resulting polymer. This application scenario aligns with established use cases for structurally analogous bis(bromomethyl) monomers in PPV-class polymer synthesis .

Pharmaceutical and Agrochemical Intermediate

As a versatile brominated aromatic building block, 2,4-bis(bromomethyl)-1-methoxybenzene is employed in the synthesis of pharmaceutical and agrochemical derivatives requiring the 2,4-substituted anisole core. The compound's reactivity profile supports cross-coupling reactions and polymer modifications, making it suitable for constructing complex molecular architectures in medicinal chemistry and crop protection research programs [3].

Application
Selection Property
Validation Focus
Dendrimer & crown ether synthesis
2,4-Angular geometry
Branching architecture and host-guest topology
Bis(hydroxymethyl)/dialdehyde synthesis
Bromomethyl electrophilicity
Hydrolysis and oxidation yield assessment
Conjugated polymer precursor
Bis-electrophilic monomer
Polymerization efficiency and electronic tuning
Pharmaceutical/agrochemical intermediate
Building block versatility
Cross-coupling and derivatization scope
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